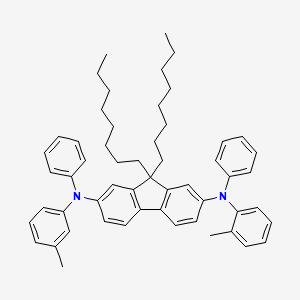

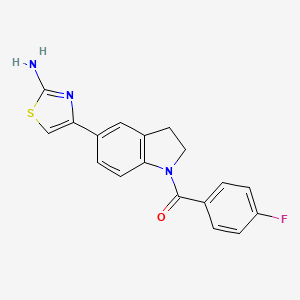

![molecular formula C30H39O4P B12294840 tris[2-(2-methylpropyl)phenyl] phosphate](/img/structure/B12294840.png)

tris[2-(2-methylpropyl)phenyl] phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El fosfato de tris[2-(2-metilpropil)fenilo] es un compuesto organofosforado con la fórmula molecular C30H39O4P. Se utiliza comúnmente como retardante de llama en varios materiales, incluidos plásticos y textiles. Este compuesto es conocido por su alta estabilidad térmica y su eficacia para reducir la inflamabilidad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del fosfato de tris[2-(2-metilpropil)fenilo] típicamente implica la reacción de derivados de fenol con oxicloruro de fósforo (POCl3) en presencia de una base como la piridina. La reacción procede a través de la formación de un fosfocloridato intermedio, que luego reacciona con derivados de fenol adicionales para formar el producto final.

Métodos de producción industrial

La producción industrial del fosfato de tris[2-(2-metilpropil)fenilo] a menudo emplea reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso implica la adición controlada de reactivos y la regulación precisa de la temperatura para optimizar las condiciones de reacción. El producto final se purifica mediante destilación o recristalización para lograr la pureza deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

El fosfato de tris[2-(2-metilpropil)fenilo] se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados de ácido fosfórico.

Reducción: Las reacciones de reducción pueden convertir el grupo fosfato en derivados de fosfito o fosfina.

Sustitución: Los grupos fenilo pueden sufrir reacciones de sustitución aromática electrófila, como la nitración o la halogenación.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y permanganato de potasio (KMnO4).

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución aromática electrófila a menudo utilizan reactivos como ácido nítrico (HNO3) para la nitración o bromo (Br2) para la bromación.

Productos principales

Oxidación: Derivados de ácido fosfórico.

Reducción: Derivados de fosfito o fosfina.

Sustitución: Derivados de fenilo nitrados o halogenados.

Aplicaciones Científicas De Investigación

El fosfato de tris[2-(2-metilpropil)fenilo] tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como aditivo retardante de llama en la química de polímeros para mejorar la resistencia al fuego de los materiales.

Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluido su papel como disruptor endocrino.

Medicina: Se investiga por su posible uso en sistemas de administración de fármacos debido a su capacidad para interactuar con las membranas biológicas.

Industria: Se utiliza ampliamente en la producción de materiales retardantes de llama, incluidos plásticos, textiles y recubrimientos.

Mecanismo De Acción

El mecanismo de acción del fosfato de tris[2-(2-metilpropil)fenilo] implica su capacidad para interferir con el proceso de combustión. El compuesto libera derivados de ácido fosfórico al calentarse, que actúan como inhibidores de la llama promoviendo la formación de una capa de carbón en la superficie del material. Esta capa de carbón actúa como barrera, evitando la combustión adicional y reduciendo la liberación de gases inflamables.

Comparación Con Compuestos Similares

Compuestos similares

- Fosfato de tris[4-(2-metilpropil)fenilo]

- Fosfato de tris[2-etilhexil]

- Fosfato de tris[2-(2-metiletil)fenilo]

Singularidad

El fosfato de tris[2-(2-metilpropil)fenilo] es único debido a su estructura molecular específica, que proporciona un equilibrio entre la estabilidad térmica y la eficiencia retardante de llama. En comparación con compuestos similares, ofrece un rendimiento superior en aplicaciones de alta temperatura y es menos probable que se degrade bajo exposición prolongada al calor.

Al comprender las propiedades y aplicaciones del fosfato de tris[2-(2-metilpropil)fenilo], los investigadores y los profesionales de la industria pueden utilizar mejor este compuesto en varios campos, mejorando la seguridad y el rendimiento de los materiales.

Propiedades

Fórmula molecular |

C30H39O4P |

|---|---|

Peso molecular |

494.6 g/mol |

Nombre IUPAC |

tris[2-(2-methylpropyl)phenyl] phosphate |

InChI |

InChI=1S/C30H39O4P/c1-22(2)19-25-13-7-10-16-28(25)32-35(31,33-29-17-11-8-14-26(29)20-23(3)4)34-30-18-12-9-15-27(30)21-24(5)6/h7-18,22-24H,19-21H2,1-6H3 |

Clave InChI |

DWMQNAXUFKJJTR-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CC(C)C)OC3=CC=CC=C3CC(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Dimethyl-1,2,3,6,7,8-hexahydrobenzo[lmn][3,8]phenanthroline](/img/structure/B12294780.png)

![3,6-bis(5-bromothieno[3,2-b]thiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12294782.png)

![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B12294789.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B12294815.png)

![3-Hydroxy-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12294827.png)

![2-[N-[2-[(2,3-Epoxypropan-1-yl)oxy]ethyl]anilino]ethanol](/img/structure/B12294831.png)